4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde
Description
4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde (CAS: 1600603-41-5) is a halogenated benzaldehyde derivative featuring a pyrazole ring substituted with iodine at the 4-position and a chlorine atom at the 4-position of the benzaldehyde moiety. Its molecular formula is C₁₀H₆ClIN₂O, with a molecular weight of 332.52 g/mol .
Properties
Molecular Formula |
C10H6ClIN2O |
|---|---|
Molecular Weight |
332.52 g/mol |
IUPAC Name |
4-chloro-2-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6ClIN2O/c11-8-2-1-7(6-15)10(3-8)14-5-9(12)4-13-14/h1-6H |
InChI Key |
PUKDXMKGLFPPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(C=N2)I)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves two major steps:
- Formation of the pyrazole ring bearing the iodine substituent at the 4-position
- Coupling of the pyrazole moiety with a 4-chloro-2-benzaldehyde scaffold
This approach leverages selective halogenation and coupling reactions to install the chloro and iodo groups precisely.
Preparation of 4-Iodo-1H-pyrazole Derivatives
A key intermediate in the synthesis is the 4-iodo-substituted pyrazole. Literature reports several methods for preparing halogenated pyrazoles:
Condensation of hydrazine derivatives with appropriate diketones or oximes under controlled temperature and solvent conditions, followed by selective iodination using iodine (I2) in the presence of acid catalysts such as p-toluenesulfonic acid (TsOH). This method yields high purity 4-iodo-pyrazole derivatives with yields around 80-85% after 48 hours of reaction time.
Pd-catalyzed arylation reactions have been employed to selectively introduce halogen substituents on the pyrazole ring. For example, palladium acetate catalysis with potassium acetate or potassium pivalate as bases can achieve high conversion rates and yields up to 89% for N-substituted pyrazoles bearing bromo or iodo substituents at the 4-position.
Hydrazone formation from carbonyl compounds and hydrazine derivatives is a common preliminary step, often carried out in inert organic solvents at temperatures ranging from 0 to 50 °C, followed by heating to complete the cyclization to pyrazoles.
Coupling with 4-Chloro-2-benzaldehyde
The attachment of the 4-iodo-pyrazole to the 4-chloro-2-benzaldehyde core is generally achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions:
Nucleophilic substitution reactions can be performed where the pyrazole nitrogen acts as a nucleophile attacking an activated 4-chloro-2-benzaldehyde derivative under mild heating conditions.
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) allows the formation of the C-N bond between the pyrazole and the benzaldehyde ring. Optimization of catalyst loading, temperature (typically 100-130 °C), and base (such as potassium carbonate or acetate) is critical for maximizing yield and purity.
Typical Reaction Conditions and Parameters
| Step | Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazone formation | Inert organic solvent (e.g., ethanol) | 0 to 50 °C | 0.5 to 8 hours | Not specified | Initial condensation of hydrazine and aldehyde |
| Pyrazole ring cyclization | Heating post-condensation | 50 to 130 °C | Up to 48 hours | 80-85 | Iodination with I2 and acid catalyst |
| Pd-catalyzed arylation | Pd(OAc)2 catalyst, KOAc or PivOK base | 100 to 130 °C | 6 to 18 hours | 65-89 | Catalyst loading 0.5-1 mol% |
| Coupling with 4-chloro-benzaldehyde | Nucleophilic substitution or Pd-catalysis | 80 to 130 °C | Several hours | Variable (up to 85) | Careful control of reaction conditions needed |
Research Findings and Optimization Insights
Catalyst choice and loading : Pd(OAc)2 without phosphine ligands provides higher conversion and yields compared to PdCl(dppb) complexes, especially at 1 mol% loading. Lower catalyst loading reduces yield significantly.
Base selection : Potassium acetate and potassium pivalate bases are superior to potassium carbonate in promoting arylation reactions, affecting both conversion and yield.
Temperature control : Reactions performed below 100 °C tend to be incomplete, resulting in lower yields. Optimal temperatures range between 100 and 130 °C, balancing reaction rate and product stability.
Halogenation agents : Iodine is preferred over bromine or N-chlorosuccinimide (NCS) for selective and high-yielding iodination of pyrazole rings.
Solvent and atmosphere : Ethanol with acetic acid under oxygen atmosphere has been used effectively in pyrazole syntheses, promoting cyclization and substitution reactions.
Summary Table of Preparation Routes
| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazone formation + cyclization | Hydrazine derivatives, diketones | Condensation + cyclization | Straightforward, mild conditions | Long reaction time (up to 8 h) |
| Iodination with iodine + acid | Iodine, TsOH | Electrophilic halogenation | High selectivity and yield | Requires careful handling of iodine |
| Pd-catalyzed arylation | Pd(OAc)2, KOAc, pyrazole derivative | Cross-coupling | High yields, mild conditions | Catalyst cost, optimization needed |
| Nucleophilic substitution | Pyrazole, chloro-benzaldehyde | Substitution | Direct coupling | May require elevated temperatures |
Scientific Research Applications
4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is an organic compound with a benzaldehyde moiety substituted with a chloro group at the 4-position and a 4-iodo-1H-pyrazolyl group at the 2-position. It belongs to the pyrazole derivatives class, known for diverse biological activities and medicinal chemistry applications. The presence of chlorine and iodine enhances its reactivity, making it a valuable intermediate in organic synthesis.
Potential Biological Activities
4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde's structure suggests potential interactions with specific enzymes or receptors, which may lead to inhibition or modulation of biochemical pathways. Compounds containing pyrazole rings are often investigated for their anti-inflammatory, anticancer, and antimicrobial properties. Preliminary research indicates that this compound may exhibit promising activity in these areas, although detailed studies are necessary to fully elucidate its mechanisms of action. Studies on the interactions of 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde with biological targets are essential to understanding its potential therapeutic effects. The compound's ability to bind to specific enzymes or receptors could lead to significant biological outcomes. For instance, it may inhibit certain enzymatic activities or modulate receptor functions, which is crucial for drug development and understanding its pharmacological profile.
Applications
4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several applications. The presence of both chlorine and iodine in 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde provides distinct chemical properties that enhance its utility in synthetic chemistry and biological applications compared to its analogs.
Structural Comparison
Several compounds share structural similarities with 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde | Contains an iodine atom but lacks chlorine | Less versatile due to absence of chlorine |
| 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | Similar structure with bromine instead of iodine | Different reactivity profile due to bromine substitution |
| 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde | Contains chlorine but lacks iodine | Unique due to iodine's influence on reactivity |
| 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | Chloro and pyrazolyl groups at different positions | Different substitution pattern affecting reactivity |
| 4-Chloro-2-(1H-pyrazol-3-yl)phenol | Contains a hydroxyl group instead of an aldehyde | Hydroxyl group alters solubility and reactivity |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Substituent Effects
- Iodine vs. Chlorine/Methyl Groups: The iodine atom at the pyrazole’s 4-position distinguishes this compound from analogs like 3-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde (CAS: N/A, MW: 220.65 g/mol), which has a methyl group instead of iodine . 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1341756-87-3, MW: 220.65 g/mol) features a methyl group at the pyrazole’s 3-position and chlorine at the benzaldehyde’s 4-position. The absence of iodine reduces molecular weight and alters steric and electronic profiles .
Heterocyclic Variations
Pyrazole vs. Imidazole :
- 4-Chloro-2-(1H-imidazol-1-yl)benzaldehyde (CAS: N/A) and 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde (CAS: N/A) replace pyrazole with imidazole, introducing an additional nitrogen atom. Imidazole’s hydrogen-bonding capacity and basicity (pKa ~7) contrast with pyrazole’s weaker basicity (pKa ~2.5), affecting solubility and reactivity .
Pyrazole vs. Pyrimidine :
Molecular Weight and Chromatographic Behavior
- The iodine substituent increases the molecular weight of 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde (332.52 g/mol ) significantly compared to analogs like 3-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde (220.65 g/mol ) .
- Collision cross-section (CCS) data for 3-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde (e.g., [M+H]⁺ CCS: 145.3 Ų) suggests lower steric bulk compared to the iodine-containing compound, which would likely exhibit higher CCS due to iodine’s size .
Biological Activity
4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Characterized by a benzaldehyde moiety with a chloro group at the 4-position and a 4-iodo-1H-pyrazolyl group at the 2-position, this compound exhibits unique chemical properties due to the presence of both chlorine and iodine substituents. These halogen atoms enhance its reactivity and potential interactions with biological targets, making it a candidate for various pharmacological applications.
- Molecular Formula : C10H6ClIN2O
- Molecular Weight : 332.52 g/mol
- Structure : The compound features a benzaldehyde structure, which is critical for its biological activity.
Biological Activity Overview
The biological activity of 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has been explored in several studies, indicating potential applications in anti-inflammatory, anticancer, and antimicrobial therapies. The following sections detail specific findings regarding its biological effects.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives often exhibit anti-inflammatory properties. The presence of halogen substituents in 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde may enhance its ability to inhibit pro-inflammatory cytokines. Studies have shown that similar compounds can significantly reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting that this compound could also possess similar effects .
Anticancer Potential
Pyrazole derivatives are recognized for their anticancer properties, particularly their ability to target specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated inhibitory effects on BRAF(V600E) and EGFR kinases, which are crucial in various cancers . Preliminary studies suggest that 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde may also interact with these targets, leading to cell cycle arrest and apoptosis in cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is well-documented. Compounds structurally related to 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways . Further investigation into this compound's specific antimicrobial efficacy is warranted.
Structure–Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives provides insights into how modifications affect biological activity. The presence of halogens like chlorine and iodine can influence lipophilicity and electronic properties, which in turn affect binding affinity to biological targets.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde | Contains an iodine atom but lacks chlorine | Less versatile due to absence of chlorine |
| 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | Similar structure with bromine instead of iodine | Different reactivity profile due to bromine substitution |
| 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde | Contains chlorine but lacks iodine | Unique due to iodine's influence on reactivity |
Case Studies
Several case studies have investigated the pharmacological effects of pyrazole derivatives similar to 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde:
- Antitumor Activity : A study demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that compounds like 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde may exhibit similar mechanisms .
- Inflammation Models : In animal models, pyrazole derivatives were shown to significantly reduce inflammation markers following induced injury, indicating their potential as therapeutic agents for inflammatory diseases .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of related pyrazole compounds against multi-drug resistant bacterial strains, reinforcing the potential application of halogenated pyrazoles in combating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
